molecular formula C10H16N2O3S B1664861 Amidephrine CAS No. 37571-84-9

Amidephrine

Cat. No.: B1664861
CAS No.: 37571-84-9
M. Wt: 244.31 g/mol
InChI Key: ZHOWHMXTJFZXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Amidephrine plays a significant role in biochemical reactions by interacting with α1-adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses such as vasoconstriction and increased blood pressure. This compound binds to these receptors, leading to the activation of the Gq protein, which in turn activates phospholipase C. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol trisphosphate and diacylglycerol, resulting in the release of calcium ions from intracellular stores and activation of protein kinase C .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it induces contraction by increasing intracellular calcium levels. This leads to vasoconstriction and an increase in blood pressure. In cardiac cells, this compound enhances contractility and heart rate by stimulating α1-adrenergic receptors. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to α1-adrenergic receptors, leading to the activation of downstream signaling pathways. Upon binding, this compound induces a conformational change in the receptor, which activates the associated Gq protein. This activation triggers a cascade of events, including the activation of phospholipase C, the production of inositol trisphosphate and diacylglycerol, and the release of calcium ions from intracellular stores. These events result in the activation of protein kinase C and other downstream effectors, ultimately leading to the physiological effects observed with this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound in vitro and in vivo has been associated with sustained activation of α1-adrenergic receptors, leading to prolonged vasoconstriction and increased blood pressure. Additionally, chronic exposure may result in receptor desensitization and downregulation, reducing the compound’s efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild vasoconstriction and a moderate increase in blood pressure. At higher doses, the compound can cause significant vasoconstriction, leading to hypertension and potential adverse effects such as tachycardia and arrhythmias. Studies have also shown that high doses of this compound can result in toxic effects, including damage to vascular and cardiac tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an α1-adrenergic receptor agonist. The compound is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of catecholamines. These metabolic pathways result in the production of inactive metabolites that are excreted from the body. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion and is also transported by specific transporters and binding proteins. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with α1-adrenergic receptors on the cell membrane. Additionally, this compound can be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular processes. The localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amidephrine can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a phenylethanolamine derivative with methanesulfonyl chloride in the presence of a base to form the sulfonamide .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Amidephrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of this compound .

Scientific Research Applications

Amidephrine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific binding affinity and selectivity for alpha-1 adrenergic receptors, which distinguishes it from other similar compounds. Its sulfonamide structure also contributes to its distinct pharmacological profile .

Properties

IUPAC Name

N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15/h3-6,10-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOWHMXTJFZXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862664
Record name Amidephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37571-84-9, 3354-67-4, 29430-15-7, 732186-16-2
Record name Amidephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37571-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amidephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidephrine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029430157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidefrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidephrine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732186162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amidephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIDEPHRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI24N176MY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMIDEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2P22546V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMIDEPHRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U56LDN9FFT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amidephrine
Reactant of Route 2
Amidephrine
Reactant of Route 3
Amidephrine
Reactant of Route 4
Reactant of Route 4
Amidephrine
Reactant of Route 5
Reactant of Route 5
Amidephrine
Reactant of Route 6
Reactant of Route 6
Amidephrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.